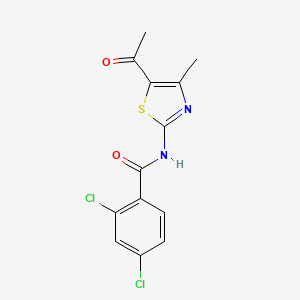

N-(5-acetyl-4-methylthiazol-2-yl)-2,4-dichlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

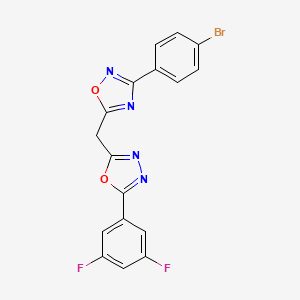

“N-(5-acetyl-4-methylthiazol-2-yl)-2,4-dichlorobenzamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . This compound is a drug-like molecule with a well-developed structure-activity relationship .

Synthesis Analysis

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2,4-dichlorobenzamide involves the creation of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis

The molecular structure of N-(5-acetyl-4-methylthiazol-2-yl)-2,4-dichlorobenzamide is characterized by NMR, FTIR and elemental analysis .Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide derivatives has revealed some compounds with discrete antimicrobial activity . These compounds could potentially serve as novel agents in the fight against bacterial and fungal infections.

Plant Growth Promotion

One specific derivative, 3-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid , was found to promote rapeseed (canola) growth. Additionally, it increased seed yield and oil content in rapeseed plants. This discovery highlights its potential application in agriculture and crop enhancement .

Functional Dye Synthesis

Thiazole derivatives, including those containing the 1,3-thiazol-2-yl moiety, have been utilized in functional dye synthesis . These dyes find applications in textiles, printing, and other coloration processes.

Medicinal Chemistry

Thiazole derivatives have demonstrated diverse biological activities, such as anti-inflammatory, antipyretic, antiviral, and anticancer properties . Researchers continue to explore their potential in drug development.

Treatment of Neurological Disorders

While not directly studied for this compound, thiazole derivatives have been investigated for their effects on neurological conditions such as Alzheimer’s disease, schizophrenia, and depression . The 1,3-thiazol-2-yl group may play a role in modulating neural pathways.

Antiviral Applications

Given the antiviral properties associated with thiazole derivatives, further research could explore the compound’s potential in combating viral infections, including HIV and hepatitis C .

Orientations Futures

Propriétés

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)9-4-3-8(14)5-10(9)15/h3-5H,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDBKSSPAMWYNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B2674692.png)

![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2674694.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2674695.png)

![N-(2-ethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2674698.png)

![N-(3,4-dimethylphenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2674706.png)

![N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2674708.png)

![6,8-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/no-structure.png)